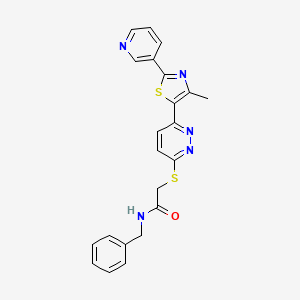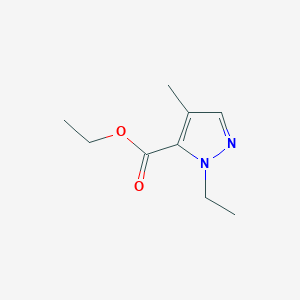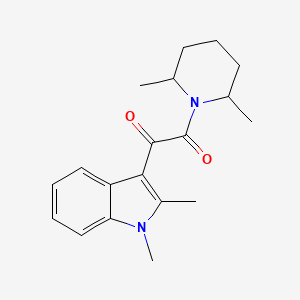
1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione, commonly known as DMDD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMDD is a small molecule inhibitor that targets the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine biosynthesis pathway. The inhibition of DHODH by DMDD has been shown to have potential therapeutic effects in various disease models, including cancer, autoimmune diseases, and viral infections.
Wirkmechanismus
DMDD targets the enzyme 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione, which is involved in the de novo pyrimidine biosynthesis pathway. This compound catalyzes the oxidation of dihydroorotate to orotate, which is a precursor for the synthesis of pyrimidine nucleotides. Inhibition of this compound by DMDD leads to a decrease in the intracellular pool of pyrimidine nucleotides, which ultimately leads to cell cycle arrest and apoptosis.
Biochemical and physiological effects:
DMDD has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, suppression of T cell activation, and reduction of pro-inflammatory cytokine production. DMDD has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment and antiviral drugs in the treatment of viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of DMDD is its specificity for 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione, which makes it a promising therapeutic agent with minimal off-target effects. However, one of the limitations of DMDD is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation of DMDD is its potential toxicity, which requires further investigation.
Zukünftige Richtungen
There are several future directions for the development of DMDD as a therapeutic agent. One direction is the optimization of DMDD synthesis to improve its solubility and bioavailability. Another direction is the development of DMDD derivatives with improved potency and selectivity. Additionally, further studies are needed to investigate the safety and toxicity of DMDD in vivo. Finally, clinical trials are needed to evaluate the efficacy of DMDD in the treatment of various diseases.
Synthesemethoden
DMDD can be synthesized using various methods, including the Suzuki coupling reaction, the Buchwald-Hartwig coupling reaction, and the Sonogashira coupling reaction. The most commonly used method for DMDD synthesis involves the Suzuki coupling reaction between 1-bromo-2-(2,6-dimethylpiperidin-1-yl)ethane and 1-(1,2-dimethyl-1H-indol-3-yl)boronic acid, followed by oxidation with m-CPBA (meta-chloroperoxybenzoic acid).
Wissenschaftliche Forschungsanwendungen
DMDD has been extensively studied in various disease models, including cancer, autoimmune diseases, and viral infections. In cancer, DMDD has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. DMDD has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
In autoimmune diseases, DMDD has been shown to suppress the activation of T cells and the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. DMDD has also been shown to reduce the severity of autoimmune disease in animal models.
In viral infections, DMDD has been shown to inhibit the replication of various viruses, including influenza virus, hepatitis C virus, and human immunodeficiency virus (HIV). DMDD has also been shown to enhance the efficacy of antiviral drugs in the treatment of viral infections.
Eigenschaften
IUPAC Name |
1-(1,2-dimethylindol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-12-8-7-9-13(2)21(12)19(23)18(22)17-14(3)20(4)16-11-6-5-10-15(16)17/h5-6,10-13H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWUDJQFEMKJJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2900048.png)
![benzyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2900049.png)
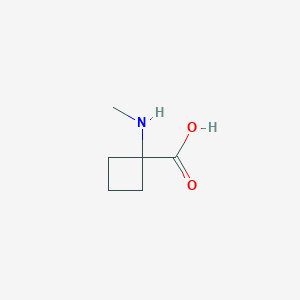
![3-(2-chloro-6-fluorophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2900051.png)
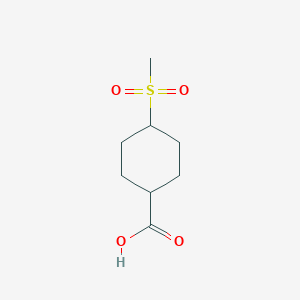
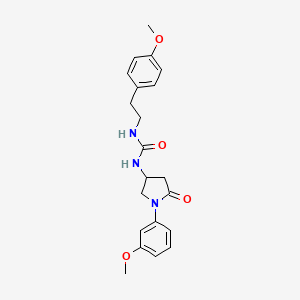
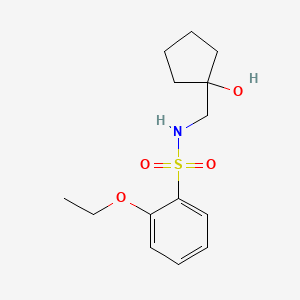
![3-(4-fluoro-3-methylphenyl)-1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2900060.png)
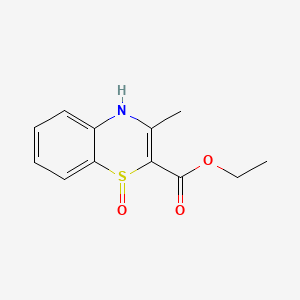
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2900062.png)
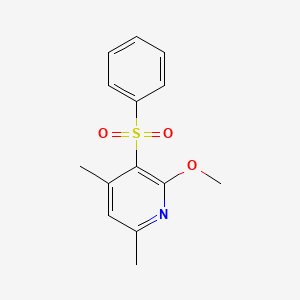
![N-[(4-methoxyphenyl)methyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2900067.png)
